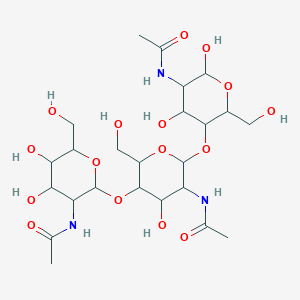![molecular formula C26H28N4O2S B2559610 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 850934-71-3](/img/structure/B2559610.png)
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiourea derivative, which contains an indole ring and a pyridine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate indole and pyridine derivatives with an isothiocyanate to form the thiourea linkage. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
The presence of the indole and pyridine rings in the molecule suggests that it may exhibit aromaticity, which could impact its chemical behavior and interactions. The thiourea group (-NH-CS-NH-) could potentially participate in hydrogen bonding.Chemical Reactions Analysis
As a thiourea derivative, this compound might be involved in various chemical reactions. Thioureas are known to act as ligands and catalysts in synthesis. They can also participate in organocatalysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any potential stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features.Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Research on derivatives of thiourea and their synthesis processes has been documented, indicating the importance of such compounds in creating novel chemical entities with potential biological activities. For example, the synthesis and structural elucidation of thiourea derivatives through methods such as FT-IR, NMR, and mass spectrometry are critical in understanding their chemical properties and potential applications in medicinal chemistry and material science (Mushtaque et al., 2016).
Biological Activities and Applications
- Certain thiourea derivatives have been studied for their biological activities, including their interactions with DNA and potential cytotoxic effects on cancer cell lines. These studies are foundational for drug development efforts, particularly in identifying new therapeutic agents with specific molecular targets (Mushtaque et al., 2016).
Material Science and Catalysis
- The structural features of thiourea derivatives make them candidates for applications in material science, including the development of novel catalysts and materials with unique optical and electronic properties. The synthesis of these compounds often involves multi-step reactions, highlighting the complexity and versatility of thiourea chemistry in creating specialized materials (Martina Žugelj et al., 2009).
Antifungal and Antimicrobial Properties
- Pyrimidine derivatives, including those with thiourea functionalities, have been evaluated for their antifungal and antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi, underscoring the potential of thiourea derivatives in pharmaceutical research (Shi-Chun Wang et al., 2018).
Safety And Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its preparation, structural studies to confirm its structure, and biological studies to investigate its activity.
Please note that this analysis is based on the structure of the compound and general knowledge of chemistry. For specific information, experimental data and studies would be needed.
properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)7-8-25(24)28-18)11-14-30(17-19-9-12-27-13-10-19)26(33)29-20-5-4-6-21(15-20)31-2/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMKTCZEPAEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

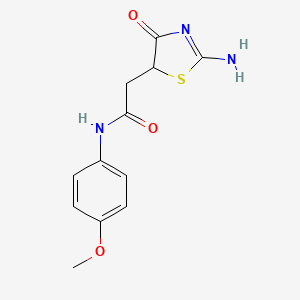
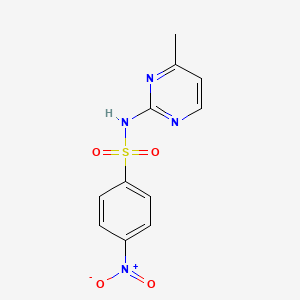
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)
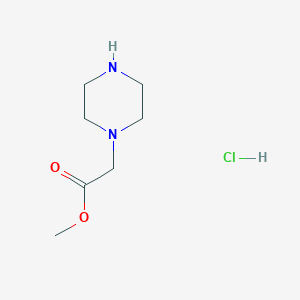
![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)
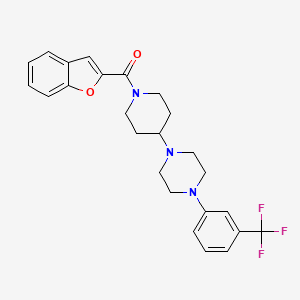
![4-[3-[Bis(2-methoxyethyl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2559539.png)
![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)
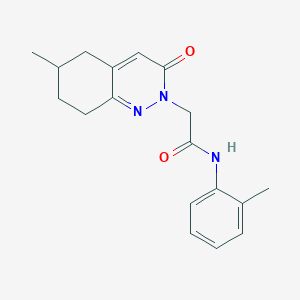
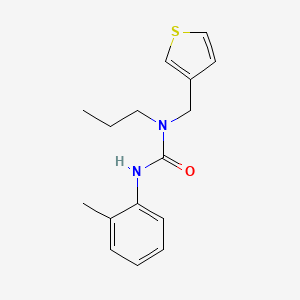
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)
